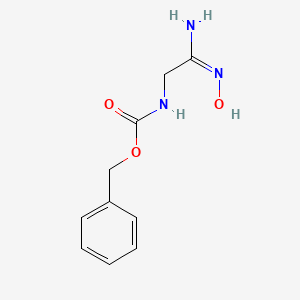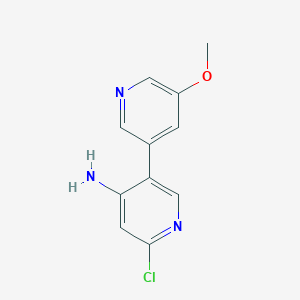
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, with an amino and hydroxyimino functional group on the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with (Z)-2-amino-2-(hydroxyimino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl carbamates.
Applications De Recherche Scientifique
Chemistry: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions. These interactions can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- N-Hydroxycarbamimidoylmethyl-carbamic acid tert-butyl ester
Comparison: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions compared to the tert-butyl group in similar compounds. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
benzyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
Clé InChI |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC/C(=N\O)/N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)








![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
